Cas no 476669-20-2 ((2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
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- (2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
- 2-Thiazoleacetonitrile, α-[(2-ethoxyphenyl)methylene]-4-(3-nitrophenyl)-
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- Inchi: 1S/C20H15N3O3S/c1-2-26-19-9-4-3-6-15(19)10-16(12-21)20-22-18(13-27-20)14-7-5-8-17(11-14)23(24)25/h3-11,13H,2H2,1H3
- InChI Key: KQLQJHPHTSOASM-UHFFFAOYSA-N
- SMILES: S1C=C(C2=CC=CC([N+]([O-])=O)=C2)N=C1C(=CC1=CC=CC=C1OCC)C#N
Experimental Properties
- Density: 1.318±0.06 g/cm3(Predicted)
- Boiling Point: 586.7±60.0 °C(Predicted)
- pka: -0.99±0.10(Predicted)
(2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0760-0138-15mg |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-20-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0760-0138-20mg |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-20-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0760-0138-75mg |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-20-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0760-0138-100mg |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-20-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0760-0138-1mg |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-20-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0760-0138-3mg |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-20-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0760-0138-4mg |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-20-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0760-0138-50mg |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-20-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0760-0138-2μmol |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-20-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0760-0138-25mg |
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
476669-20-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
(2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Related Literature
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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3. Book reviews
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Additional information on (2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
Introduction to (2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 476669-20-2)
(2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 476669-20-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The unique structural features of this molecule, particularly its thiazole and nitrile functional groups, contribute to its potential utility in the development of novel therapeutic agents.
The chemical structure of (2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile consists of a prop-2-enenitrile moiety linked to a thiazole ring, which is further substituted with a 2-ethoxyphenyl group and a 4-(3-nitrophenyl) group. This arrangement of functional groups imparts specific electronic and steric properties to the molecule, which are critical for its biological interactions. The presence of the nitrile group, for instance, can influence the molecule's solubility and reactivity, while the thiazole ring is known for its role in various biological processes.
In recent years, there has been a surge in research focused on developing new compounds with therapeutic potential. Among these compounds, those incorporating heterocyclic structures like thiazole have shown particular promise. The thiazole core is a well-known pharmacophore found in numerous bioactive molecules, including antibiotics, antivirals, and anti-inflammatory agents. The compound (2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile leverages this pharmacophoric element to potentially interact with biological targets in a manner that could modulate disease pathways.
The synthesis of (CAS No. 476669-20-2) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 2-ethoxyphenyl and 4-(3-nitrophenyl) substituents adds complexity to the synthetic route, necessitating careful optimization to achieve the desired product. Advances in synthetic methodologies have enabled researchers to streamline these processes, making it feasible to produce this compound on a larger scale for further study.
One of the most compelling aspects of studying (2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile is its potential application in drug discovery. The structural motifs present in this molecule suggest that it could serve as a lead compound for the development of new drugs targeting various diseases. For example, the nitrile group can be hydrolyzed to form an amide or carboxylic acid, which are common functional groups in biologically active molecules. Additionally, the thiazole ring can be modified to enhance binding affinity to specific biological targets.
Recent studies have begun to explore the pharmacological properties of derivatives similar to (CAS No. 476669-20-2). These studies have revealed that compounds with similar structural features can exhibit significant biological activity against pathogens and inflammatory conditions. The presence of both electron-withdrawing and electron-donating groups in this molecule allows it to interact with biological systems in multiple ways, potentially leading to multifaceted therapeutic effects.
The research on (CAS No. 476669-20-2) is not limited to its potential as an active pharmaceutical ingredient (API). It also serves as a valuable tool for understanding fundamental chemical-biological interactions. By studying how this compound interacts with biological targets at the molecular level, researchers can gain insights into disease mechanisms and develop more effective treatment strategies. This approach aligns with the broader goals of precision medicine, where treatments are tailored to individual patients based on their unique biological profiles.
In conclusion, (2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 476669-20-2) represents an exciting area of research with significant implications for pharmaceutical chemistry and medicinal biology. Its unique structure and promising biological activities make it a compelling candidate for further investigation. As research continues to uncover new therapeutic possibilities, compounds like this one will play a crucial role in shaping the future of drug development.
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